3-Bromo-2,5,6-trifluorobenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,5,6-trifluorobenzyl alcohol is a chemical compound with the molecular formula C7H4BrF3O It is characterized by the presence of bromine and three fluorine atoms attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5,6-trifluorobenzyl alcohol typically involves the bromination of 2,5,6-trifluorobenzyl alcohol. One common method is the reaction of 2,5,6-trifluorobenzyl alcohol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5,6-trifluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form 2,5,6-trifluorobenzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: 3-Bromo-2,5,6-trifluorobenzaldehyde or 3-Bromo-2,5,6-trifluorobenzoic acid.
Reduction: 2,5,6-Trifluorobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,5,6-trifluorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of fluorinated drugs which often exhibit enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5,6-trifluorobenzyl alcohol depends on its specific application. In general, the presence of bromine and fluorine atoms can influence the compound’s reactivity and interactions with other molecules. For example, in biological systems, the compound may interact with enzymes or receptors, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trifluorobenzyl alcohol: Similar structure but lacks the bromine atom.
1-Bromo-2,4,5-trifluorobenzene: Similar structure but lacks the alcohol group.
3-Bromo-2,5,6-trifluorobenzoic acid: Similar structure but has a carboxylic acid group instead of an alcohol group.
Uniqueness
3-Bromo-2,5,6-trifluorobenzyl alcohol is unique due to the combination of bromine and three fluorine atoms attached to a benzyl alcohol structure. This unique arrangement imparts distinct chemical properties, such as increased reactivity and potential for forming a wide range of derivatives. Additionally, the presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(3-bromo-2,5,6-trifluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1,12H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTPWNIPNZOWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CO)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.